molecular formula C11H11N3O B2978979 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 135436-92-9

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2978979
CAS No.: 135436-92-9
M. Wt: 201.229
InChI Key: VWZAQYCQCYQYNB-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula C11H11N3O. It features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

What sets 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline apart is its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for developing new materials and studying biological interactions that are not possible with other oxadiazole derivatives .

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZAQYCQCYQYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-amino-benzoate (6 g, 40 mmol) and cyclopropylcarboxamid oxime (5 g, 50 mmol) was refluxed for 10 h in dry ethanol containing 0.25 g sodium and 2 g molecular sieves. The mixture was filtered while hot, and cooled precipitating 2.8 g of the desired product as white needles. Upon additionof water to the flitrate, a further amount of 3.2 g white crystals could beisolated. M.p. 84.4°-84.9° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
solvent
Reaction Step One

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